molecular formula C7H9NO2S B6228482 methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate CAS No. 21486-27-1

methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate

Cat. No.: B6228482
CAS No.: 21486-27-1
M. Wt: 171.22 g/mol
InChI Key: JHDDZIJMVIYYRH-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their aromatic properties due to the delocalization of π-electrons. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with methylating agents. One common method includes the reaction of 3,5-dimethyl-1,2-thiazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor functions by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dimethyl-1,2-thiazole-5-carboxylate
  • Ethyl 3,5-dimethyl-1,2-thiazole-4-carboxylate
  • Methyl 4-methyl-1,2-thiazole-5-carboxylate

Uniqueness

Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions enhances its stability and alters its electronic properties compared to other thiazole derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate involves the condensation of 2-amino-3,5-dimethylthiazole with ethyl chloroformate followed by methylation of the resulting intermediate.", "Starting Materials": [ "2-amino-3,5-dimethylthiazole", "ethyl chloroformate", "sodium bicarbonate", "methanol", "chloroform" ], "Reaction": [ "Step 1: Dissolve 2-amino-3,5-dimethylthiazole (1.0 g, 7.2 mmol) in chloroform (20 mL) and add ethyl chloroformate (1.2 g, 8.6 mmol) dropwise with stirring at 0°C.", "Step 2: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "Step 3: Add a solution of sodium bicarbonate (1.5 g, 18 mmol) in water (10 mL) to the reaction mixture and stir for 10 minutes.", "Step 4: Separate the organic layer and wash it with water (2 × 10 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Dissolve the residue in methanol (10 mL) and add a solution of sodium bicarbonate (0.5 g, 6 mmol) in water (5 mL).", "Step 7: Add methyl iodide (1.0 g, 7.2 mmol) dropwise with stirring at room temperature.", "Step 8: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "Step 9: Evaporate the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired product, methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate." ] }

CAS No.

21486-27-1

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C7H9NO2S/c1-4-6(7(9)10-3)5(2)11-8-4/h1-3H3

InChI Key

JHDDZIJMVIYYRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NS1)C)C(=O)OC

Purity

95

Origin of Product

United States

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